molecular formula C9H28N7O15P3 B8195976 NHC-triphosphate (tetraammonium)

NHC-triphosphate (tetraammonium)

Cat. No.: B8195976
M. Wt: 567.28 g/mol
InChI Key: IZYRQLFDXNWWIS-ODQFIEKDSA-N
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Description

NHC-triphosphate (tetraammonium) is an active phosphorylated intracellular metabolite of β-d-N4-Hydroxycytidine. It exists in the form of a triphosphate and serves as a weak alternative substrate for viral polymerase. This compound can be incorporated into Hepatitis C Virus replicon RNA, making it a significant subject of study in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHC-triphosphate (tetraammonium) involves the phosphorylation of β-d-N4-Hydroxycytidine. The process typically includes the conversion of the parent compound into its mono-, di-, and triphosphate forms. This conversion is achieved through a series of phosphorylation reactions using appropriate phosphorylating agents under controlled conditions .

Industrial Production Methods: Industrial production of NHC-triphosphate (tetraammonium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then isolated and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: NHC-triphosphate (tetraammonium) primarily undergoes incorporation reactions where it is integrated into viral RNA. It can also participate in chain termination reactions, which inhibit the synthesis of viral RNA .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NHC-triphosphate (tetraammonium) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation and incorporation reactions.

    Biology: Investigated for its role in inhibiting viral replication, particularly in Hepatitis C Virus.

    Medicine: Explored as a potential antiviral agent due to its ability to interfere with viral RNA synthesis.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools

Mechanism of Action

NHC-triphosphate (tetraammonium) exerts its effects by acting as a nonobligate chain terminator. It is incorporated into viral RNA by viral polymerase, leading to the termination of RNA synthesis. This inhibition of early negative-strand RNA synthesis interferes with the formation of the replicase complex, thereby hindering viral replication .

Comparison with Similar Compounds

Uniqueness: NHC-triphosphate (tetraammonium) is unique due to its specific incorporation into viral RNA and its ability to act as a chain terminator. This makes it a valuable compound in antiviral research and drug development .

Properties

IUPAC Name

azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O15P3.4H3N/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYRQLFDXNWWIS-ODQFIEKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28N7O15P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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